molecular formula C7H5N3O2S B8388532 1-(3-nitrothiophen-2-yl)-1H-pyrazole

1-(3-nitrothiophen-2-yl)-1H-pyrazole

Cat. No.: B8388532
M. Wt: 195.20 g/mol
InChI Key: ZEQXIZOOBLSVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrothiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

1-(3-nitrothiophen-2-yl)pyrazole

InChI

InChI=1S/C7H5N3O2S/c11-10(12)6-2-5-13-7(6)9-4-1-3-8-9/h1-5H

InChI Key

ZEQXIZOOBLSVOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CS2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (2.28 g, 20.3 mmol) and 1H-pyrazole (2.02 g, 29.7 mmol) in DMF (50 ml) was stirred for 30 min. 2-chloro-3-nitrothiophene (2.56 g, 15.6 mmol) was added and the solution was placed into a preheated oil bath at 100° C. After stirring for 1 h, the solution was diluted with brine and extracted with diethyl ether. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was flash chromatographed with 9:1, 4:1, 7:3, 3:2, and 1:1 hexane:ethyl acetate as the eluant to yield impure 1-(3-nitrothiophen-2-yl)-1H-pyrazole. Method [1] Retention time 1.52 min by HPLC (MH+196).
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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